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Compound of Interest

Ethyl tetrahydropyran-4-
Compound Name:
carboxylate

Cat. No. B1631667

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl
Tetrahydropyran-4-carboxylate (CAS No. 96835-17-5), a valuable building block in medicinal
chemistry and materials science. The structural elucidation of this compound relies on a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). This document will detail the theoretical basis for the expected
spectral features, providing researchers, scientists, and drug development professionals with a
robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

Ethyl tetrahydropyran-4-carboxylate possesses a saturated heterocyclic tetrahydropyran
ring and an ethyl ester functional group. Its molecular formula is CsH1403, with a molecular
weight of 158.20 g/mol . The key structural features to be identified by spectroscopic methods
are the tetrahydropyran ring protons and carbons, the ethyl ester moiety, and the carbonyl

group.

A systematic approach to the spectroscopic analysis is crucial for unambiguous structure
confirmation. The following sections will delve into the predicted data for *H NMR, 13C NMR, IR,
and MS, along with the underlying principles of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For Ethyl tetrahydropyran-4-carboxylate, both *H and 13C NMR will
provide distinct and complementary information.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the
tetrahydropyran ring and the ethyl group. The chemical shifts are influenced by the
electronegativity of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted *H NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

Predicted Chemical

Protons . Multiplicity Integration
Shift (0, ppm)

-OCH2CHs ~41 Quartet (q) 2H
Ring CH2-O (2,6 ~ 3.9 (axial) / ~3.4 )

. ) Multiplet (m) 4H
positions) (equatorial)
Ring CH (4 position) ~25 Multiplet (m) 1H
Ring CHz (3,5 .

- ~1.8 Multiplet (m) 4H
positions)
-OCH2CHs ~1.2 Triplet (t) 3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like
chloroform-d (CDCIs) is typical for routine *H NMR analysis of such compounds. The predicted
chemical shifts are based on the analysis of similar structures and established empirical
correlations. The downfield shift of the ethyl quartet (~4.1 ppm) is due to the deshielding effect
of the adjacent oxygen atom of the ester. Similarly, the protons on the carbons adjacent to the
ring oxygen (positions 2 and 6) are expected to be in the 3.4-3.9 ppm region. The methine
proton at the 4-position, being alpha to the carbonyl group, will be shifted downfield to around
2.5 ppm.

3C NMR Spectroscopy
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The 13C NMR spectrum will provide information on the number of unique carbon environments
in the molecule.

Table 2: Predicted 3C NMR Chemical Shifts for Ethyl Tetrahydropyran-4-carboxylate

Carbon Predicted Chemical Shift (6, ppm)
C=0 (ester) ~ 175

-OCH2CHs ~ 60

Ring CH2-O (2,6 positions) ~ 67

Ring CH (4 position) ~41

Ring CHz (3,5 positions) ~29

-OCH2CHs ~14

Expertise & Experience: The prediction of these chemical shifts is grounded in the fundamental
principles of 33C NMR. The carbonyl carbon of the ester is characteristically found at the most
downfield position (~175 ppm). The carbons bonded to oxygen (-OCH2CHs and the ring
carbons at positions 2 and 6) appear in the 60-70 ppm range. The aliphatic carbons of the ring
and the ethyl group are found in the upfield region.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for
accurate structural analysis.

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl tetrahydropyran-4-
carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the
instrument to ensure optimal resolution and lineshape.

e 1H NMR Acquisition:

o Acquire a standard one-pulse *H spectrum.
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o Set a spectral width of approximately 12 ppm.
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o

Acquire a proton-decoupled 3C spectrum.

[¢]

Set a spectral width of approximately 220 ppm.

[¢]

Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

[e]

Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra. Integrate the *H NMR signals and reference the
spectra to the residual solvent peak or an internal standard (e.g., TMS at O ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Ethyl Tetrahydropyran-4-carboxylate

. Predicted Absorption .
Functional Group 5 ( 1 Intensity
ange (cm~

C=0 (ester) 1730 - 1750 Strong
C-O (ester) 1150 - 1250 Strong
C-O-C (ether) 1050 - 1150 Strong
C-H (sp? aliphatic) 2850 - 3000 Medium-Strong
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Trustworthiness: The presence of a strong absorption band in the region of 1730-1750 cm~t is
a highly reliable indicator of the ester carbonyl group. The C-O stretching vibrations of the ester
and the ether functionalities will also produce strong and characteristic bands.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of
the sample with dry KBr powder and pressing it into a transparent disk.

o Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1.

o Background Correction: Acquire a background spectrum of the empty sample holder (or pure
KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Ethyl Tetrahydropyran-4-
carboxylate

m/z Proposed Fragment
158 [M]* (Molecular lon)
113 [M - OCH2CHs]*

85 [M - COOCH2CHs]*

57 [COOCH2CHs]*

Authoritative Grounding: The fragmentation of esters in mass spectrometry often involves the
cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy group (-
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OCH2CHs) would result in a fragment at m/z 113. The loss of the entire ethyl carboxylate group
would lead to a fragment corresponding to the tetrahydropyran ring at m/z 85.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source, such as Electrospray lonization (ESI) or Electron lonization (EI).

« lonization: lonize the sample molecules. El is a common technique for volatile compounds
and often provides detailed fragmentation patterns.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Visualization of Molecular Structure and
Fragmentation

Visual representations are crucial for understanding the relationships between the molecular
structure and the spectroscopic data.

Caption: Molecular structure with key atoms highlighted.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Key fragmentation steps in mass spectrometry.
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Conclusion

The spectroscopic characterization of Ethyl tetrahydropyran-4-carboxylate is a multi-faceted
process that relies on the synergistic application of NMR, IR, and MS techniques. This guide
provides a comprehensive overview of the expected spectral data and the underlying principles
for their interpretation. By following the detailed experimental protocols and utilizing the
predictive data presented, researchers can confidently identify and characterize this important
chemical entity, ensuring the integrity and reliability of their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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